(3E)-5-(4-bromophenyl)-3-(4,5-dimethoxy-2-nitrobenzylidene)furan-2(3H)-one
Description
The compound (3E)-5-(4-bromophenyl)-3-(4,5-dimethoxy-2-nitrobenzylidene)furan-2(3H)-one is a furanone derivative characterized by a 4-bromophenyl substituent at position 5 and a benzylidene moiety at position 2. The benzylidene group is substituted with 4,5-dimethoxy and 2-nitro groups, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
(3E)-5-(4-bromophenyl)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO6/c1-25-17-8-12(15(21(23)24)10-18(17)26-2)7-13-9-16(27-19(13)22)11-3-5-14(20)6-4-11/h3-10H,1-2H3/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOBHMWBLOCXKP-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Br)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Br)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360597 | |
| Record name | BAS 02012336 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6019-78-9 | |
| Record name | BAS 02012336 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
(E)-5-(1H-Benzo[d]imidazol-2-yl)-3-(3,4,5-trimethoxybenzylidene)furan-2(3H)-one
- Substituents : The benzylidene group has 3,4,5-trimethoxy substituents instead of 4,5-dimethoxy-2-nitro.
- This compound exhibits superior cytotoxicity against cancer cells, attributed to interactions with VEGFR and tubulin .
- Implications for Target Compound: The nitro group in the target compound may improve binding affinity to enzymes like tyrosine tRNA synthase (observed in related nitro-substituted furanones) but reduce solubility compared to trimethoxy analogs .
3-(4-Bromophenyl)-4-[2-(4-nitrophenyl)hydrazinyl]furan-2(5H)-one
- Substituents : Features a 4-nitrophenyl hydrazine group at position 3.
- Key Differences : The nitro group is part of a hydrazine linker rather than directly attached to the benzylidene. This structural variation correlates with antibacterial activity, suggesting nitro placement significantly impacts biological target specificity .
(3E)-5-(4-Chlorophenyl)-3-(furan-2-ylmethylidene)furan-2(3H)-one
- Substituents : Chlorophenyl at position 5 and a furan-based benzylidene.
- The furan substituent lacks the electron-withdrawing nitro group, which may reduce stability in oxidative environments .
Three-Component Reactions
- Target Compound Synthesis : Likely synthesized via a three-component reaction involving 5-(4-bromophenyl)furan-2(3H)-one, triethyl orthoformate, and a nitro-substituted benzaldehyde derivative, as inferred from analogous protocols .
- Comparison with 5-(4-Chlorophenyl)-3-[(pyridin-2-ylamino)methylene]furan-2(3H)-one: Reaction Conditions: Polar aprotic solvents (e.g., 1,4-dioxane) yield higher product purity (75–85%) for amino-substituted analogs. The nitro group in the target compound may necessitate harsher conditions (e.g., elevated temperatures) due to reduced nucleophilicity .
Antitumor Activity
- Trimethoxybenzylidene Analog : Displays IC₅₀ values < 10 μM in breast cancer cell lines, linked to tubulin polymerization inhibition .
- Hydrazinyl-Nitro Analog : Shows moderate antitumor activity but strong antibacterial effects, highlighting the role of nitro group positioning .
Antibacterial Activity
Data Tables
Table 1. Structural and Functional Comparison of Furanone Derivatives
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
